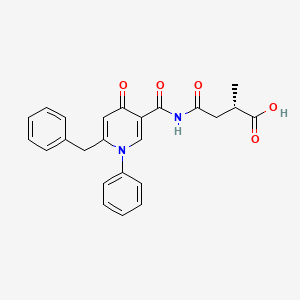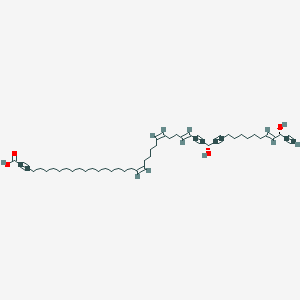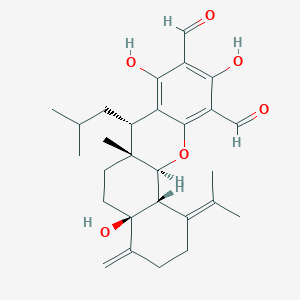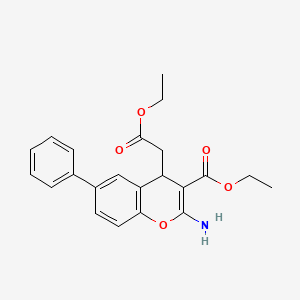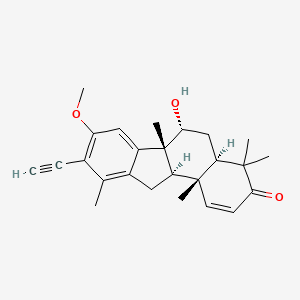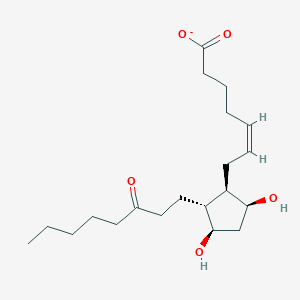
(5Z,9alpha,11alpha)-9,11-dihydroxy-15-oxoprost-5-en-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-dihydro-15-keto-PGF2alpha(1-) is a prostaglandin carboxylic acid anion that is the conjugate base of 13,14-dihydro-15-keto-PGF2alpha, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 13,14-dihydro-15-keto-PGF2alpha.
Scientific Research Applications
Platelet Aggregation and Serotonin Release
One of the key applications of this compound relates to its impact on human platelet functions. For instance, certain analogues, such as methyl (5Z, 9alpha, 11alpha, 13E, 15S)-9,11-epidithio-15-hydroxyprosta-5,13-dienoate, have been found to induce platelet aggregation. This aggregation is associated with the release of serotonin from platelets and can be inhibited by prostaglandin I2 derivatives (Okuma, Yoshimoto, & Yamamoto, 1977).
Biochemical Mimicry of Prostaglandin Endoperoxides
Another significant application is as a biochemical mimic. The 9,11-azo-prostanoid III [(5Z, 9alpha, 11alpha, 13E, 15S)-9, 11-azo-15-hydroxyprosta-5,13-dienoic acid], for instance, is a powerful mimic of prostaglandin endoperoxides, demonstrating considerable activity in systems responsive to these substances, particularly in relation to platelet aggregation and serotonin release (Corey, Nicolaou, Machida, Malmsten, & Samuelsson, 1975).
Steroid Synthesis and Modification
This compound is also used in the synthesis and modification of steroids. For example, its derivatives have been utilized in the preparation of novel 11-modified androst-5-ene derivatives, showcasing its versatility in steroid chemistry (Lecomte, Stéphan, Rager, & Jaouen, 2004).
Activation of Peroxisome Proliferator-Activated Receptor-Gamma
Another area of application is in the activation of peroxisome proliferator-activated receptor-gamma (PPARgamma). Metabolites of this compound formed in macrophage cell cultures have shown to induce considerable PPARgamma activity, which is significant in understanding its biological significance (Söderström, Wigren, Surapureddi, Glass, & Hammarström, 2003).
Synthesis and Biological Properties
The synthesis and evaluation of the biological properties of this compound and its derivatives also form an important area of study. This includes investigating their anabolic and androgenic activities, which are essential in the field of medicinal chemistry (Reyes-Moreno et al., 2009).
properties
Product Name |
(5Z,9alpha,11alpha)-9,11-dihydroxy-15-oxoprost-5-en-1-oate |
|---|---|
Molecular Formula |
C20H33O5- |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/p-1/b7-4-/t16-,17-,18+,19-/m1/s1 |
InChI Key |
VKTIONYPMSCHQI-XAGFEHLVSA-M |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)[O-])O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine](/img/structure/B1261513.png)
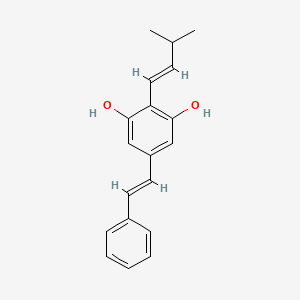

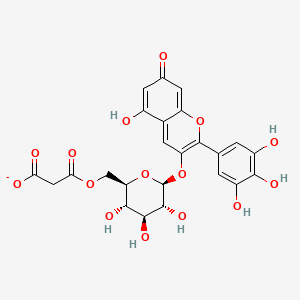
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
